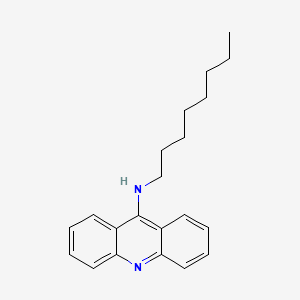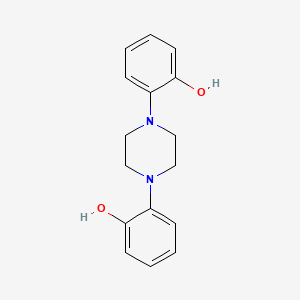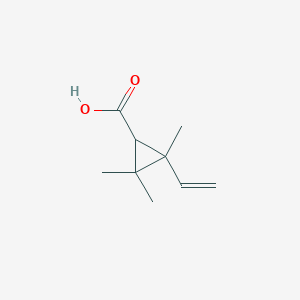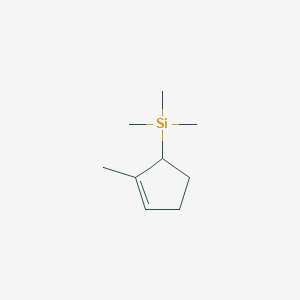![molecular formula C12H26NO3P B14322978 Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate CAS No. 105775-90-4](/img/structure/B14322978.png)
Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate can be synthesized through the Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. The reaction proceeds via nucleophilic attack by the phosphorus atom on the alkyl halide, followed by dealkylation of the resulting trialkoxyphosphonium salt . The reaction conditions typically involve the use of a Lewis acid catalyst at room temperature to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the Arbuzov reaction. The process would require careful control of reaction parameters, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine or phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Phosphonic acids or phosphine oxides.
Reduction: Phosphines or phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including ketene dithioacetals and homologous carboxylic acids.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Industrial Chemistry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate involves its reactivity as a nucleophile. The phosphorus atom in the compound can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds. This nucleophilic behavior is central to its role in various chemical reactions, including the Arbuzov reaction .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phosphite: Another phosphonate compound with similar reactivity but different substituents.
Dimethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate: A similar compound with methyl groups instead of ethyl groups.
Diethyl [(1E)-1-(phenylimino)-2-methylpropan-2-yl]phosphonate: A compound with a phenyl group instead of a butyl group.
Uniqueness
Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. Its structure allows for specific interactions in chemical reactions, making it valuable in various synthetic applications.
Propiedades
Número CAS |
105775-90-4 |
|---|---|
Fórmula molecular |
C12H26NO3P |
Peso molecular |
263.31 g/mol |
Nombre IUPAC |
N-butyl-2-diethoxyphosphoryl-2-methylpropan-1-imine |
InChI |
InChI=1S/C12H26NO3P/c1-6-9-10-13-11-12(4,5)17(14,15-7-2)16-8-3/h11H,6-10H2,1-5H3 |
Clave InChI |
YEVUXFDHKCIRSJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN=CC(C)(C)P(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]-](/img/structure/B14322913.png)
![4-[(Naphthalen-2-yl)methyl]-1,1'-biphenyl](/img/structure/B14322914.png)


![1-Nitro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14322942.png)






![2,3-Dimethyl-4-nitro-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B14322976.png)

